molecular formula C9H10Cl2F3N B2752371 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride CAS No. 1803597-68-3

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

Cat. No.: B2752371
CAS No.: 1803597-68-3
M. Wt: 260.08
InChI Key: QUONQVNIAGOPNZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is a halogenated amine derivative featuring a 4-chlorophenyl group and a trifluoromethyl substituent on a propane backbone. The compound’s molecular formula is C₉H₁₀ClF₃N·HCl, with a molecular weight of 254.09 g/mol (calculated). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research. Its structure combines aromatic and aliphatic fluorine motifs, which are known to improve metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N.ClH/c10-7-3-1-6(2-4-7)8(5-14)9(11,12)13;/h1-4,8H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUONQVNIAGOPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its trifluoromethyl group enhances its pharmacological profile by increasing lipophilicity and metabolic stability. Research indicates that similar compounds have exhibited activity against various diseases, including cancer and neurological disorders.

Case Study : A study on related trifluoromethylated amines demonstrated their efficacy as inhibitors of specific enzymes involved in cancer progression. The structural similarity suggests that 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride could exhibit similar properties.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for producing more complex molecules.

Synthesis Example : The synthesis of this compound typically involves multiple steps, including the introduction of the trifluoromethyl group through specialized reagents. This synthetic route requires careful control of reaction conditions to optimize yield and purity.

Material Science

In material science, compounds with trifluoromethyl groups are known for their unique properties, including enhanced thermal stability and chemical resistance. This makes them suitable for applications in coatings and polymers.

Research Insight : Studies have shown that incorporating trifluoromethylated compounds into polymer matrices can significantly improve their mechanical properties and resistance to solvents.

The safety data for this compound indicates it may cause skin and eye irritation upon contact. Proper handling procedures are essential when working with this compound in laboratory settings.

Safety Measures :

  • Use personal protective equipment (PPE).
  • Ensure adequate ventilation.
  • Follow standard protocols for hazardous materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride with structurally or functionally related compounds:

Compound Molecular Formula Key Structural Features Molecular Weight (g/mol) Key Differences
This compound (Target) C₉H₁₀ClF₃N·HCl 4-chlorophenyl, trifluoromethyl, primary amine 254.09 Reference compound for comparison.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (Isomer) C₉H₁₀Cl₂F₃N 2-chlorophenyl (ortho substitution) 260.09 Chlorine position alters steric/electronic properties; may affect receptor binding .
3,3,3-Trifluoropropan-1-amine hydrochloride (Core analog) C₃H₇F₃N·HCl Trifluoropropylamine backbone 148.55 Lacks aromatic chlorophenyl group; simpler structure with lower molecular weight .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (Heterocycle) C₁₀H₉ClN₂S·HCl Thiazole ring, 4-chlorophenyl substituent 261.17 Heterocyclic system introduces rigidity and potential hydrogen-bonding sites .
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride C₁₀H₉ClF₃N·HCl Cyclopropane ring, trifluoromethyl group 272.09 Cyclopropane enhances conformational constraint; trifluoromethyl adds lipophilicity .

Key Findings from Comparative Analysis

Positional Isomerism (4-Chloro vs. 2-Chloro Phenyl):

  • The 2-chlorophenyl isomer () exhibits reduced steric hindrance compared to the 4-chloro analog but may have weaker π-π stacking interactions due to the ortho-substituent. This difference could influence solubility and binding affinity in biological systems .
  • The 4-chlorophenyl group in the target compound offers para-substitution symmetry, often preferred in drug design for balanced electronic effects and metabolic stability .

Role of Trifluoromethyl Group: The trifluoromethyl group in the target compound and its analogs (e.g., 3,3,3-trifluoropropan-1-amine hydrochloride) enhances electrophilicity and metabolic resistance compared to non-fluorinated amines. However, the absence of an aromatic ring in the core analog reduces lipophilicity (logP ~1.2 vs. ~2.5 for the target) .

Impact of Heterocycles and Rigid Scaffolds:

  • The thiazole-containing analog () introduces a planar heterocyclic system , which may improve target selectivity in enzyme inhibition but reduces solubility due to increased molecular rigidity .
  • The cyclopropane derivative () demonstrates how ring strain and conformational restriction can modulate pharmacokinetic properties, such as half-life and tissue penetration .

Synthetic Accessibility:

  • The target compound’s synthesis (as per ) involves a three-component reaction using 4-chlorostyrene, highlighting a photocatalyst-free pathway with moderate yield (57%). In contrast, the thiazole analog () likely requires multi-step heterocyclic synthesis, increasing complexity .

Biological Activity

2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride, with a CAS number of 1803597-68-3, is a compound of interest due to its unique trifluoromethyl group and potential biological applications. This article explores its biological activity, including pharmacological effects, toxicity, and potential therapeutic uses.

  • Molecular Formula : C9H10ClF3N
  • Molecular Weight : 260.08 g/mol
  • IUPAC Name : 2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine; hydrochloride

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily due to its structural properties. The trifluoromethyl group enhances its electrophilicity, potentially increasing reactivity with biological targets.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems associated with mood regulation. For instance, the presence of the chlorophenyl group can enhance serotonin reuptake inhibition.
  • Anticancer Potential : There is emerging evidence that compounds in this class may exhibit activity against certain cancer cell lines. The mechanism is hypothesized to involve inhibition of key signaling pathways involved in cell proliferation and survival.

Toxicity Profile

The safety data for this compound indicates:

  • Skin Irritation : Classified as a skin irritant (Category 2) .
  • Eye Irritation : Causes serious eye irritation (Category 2A) .
  • Respiratory Effects : May cause respiratory irritation upon inhalation .

Case Study 1: Antidepressant Properties

A study evaluated the pharmacological profile of similar compounds and found that they exhibited significant serotonin transporter inhibition. This suggests potential antidepressant effects, warranting further investigation into this compound's efficacy in mood disorders.

Case Study 2: Anticancer Activity

Research on structurally related compounds demonstrated cytotoxic effects on various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20
This compoundTBDTBD

Further studies are necessary to determine the specific IC50 values for this compound against different tumor types.

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 2-(4-chlorophenyl)-3,3,3-trifluoropropanal using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Yield optimization requires precise control of pH (6.5–7.5) and temperature (25–40°C). Side products such as secondary amines may form if excess aldehyde is present . Purification via recrystallization in ethanol/water mixtures (1:3 v/v) typically achieves >95% purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined techniques are essential:

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time is ~8.2 min .
  • NMR : Key signals include δ 7.35–7.45 ppm (4H, aromatic), δ 3.20–3.50 ppm (2H, CH2NH2), and δ 2.95 ppm (1H, CH adjacent to CF3) .
  • Mass Spectrometry : Expected [M+H]+ at m/z 254.04 (C9H9ClF3N+) .

Q. What stability considerations are critical for long-term storage?

The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Store in desiccated amber vials at −20°C. Stability studies show <5% degradation over 12 months when protected from light and moisture. Avoid aqueous buffers in formulation .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this amine?

Chiral chromatography using a Chiralpak AD-H column with hexane/isopropanol (80:20, 0.1% diethylamine) resolves enantiomers (Rf: 1.2 for (R)-enantiomer). Alternatively, kinetic resolution via lipase-catalyzed acylation in tert-butyl methyl ether selectively modifies the (S)-enantiomer .

Q. What computational methods predict the compound’s binding affinity to neurotransmitter transporters?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using homology models of serotonin and norepinephrine transporters suggest a binding energy of −9.2 kcal/mol. Key interactions include π-π stacking with Phe341 and hydrogen bonding with Asp75 .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological activity?

Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces logP by 0.3, decreasing blood-brain barrier penetration. Conversely, trifluoromethyl groups enhance metabolic stability (t1/2 increases from 2.1 to 4.8 hours in microsomal assays) .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

  • Forced Swim Test (FST) : Dose-dependent reduction in immobility time at 10–30 mg/kg (i.p.) in mice, indicating antidepressant-like activity .
  • Microdialysis : Measure extracellular dopamine in rat prefrontal cortex; 20 mg/kg increases levels by 150% within 60 minutes .

Q. How can researchers resolve contradictions in reported IC50 values for monoamine uptake inhibition?

Discrepancies arise from assay conditions (e.g., radioligand type, cell line). Standardize protocols using HEK293 cells expressing human transporters and [3H]nisoxetine. Recent studies report IC50 = 12 nM (norepinephrine) vs. 45 nM (serotonin), highlighting selectivity differences .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slope.
  • ANOVA with Tukey’s post-hoc test : Use for multi-group comparisons (e.g., 5–100 mg/kg doses) to assess significance (p < 0.01) .

Q. How should researchers validate off-target effects in kinase assays?

Screen against a panel of 468 kinases (DiscoverX KINOMEscan). A selectivity score (S35) < 0.01 indicates minimal off-target activity. For example, this compound shows <10% inhibition at 1 µM against JAK2 or EGFR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.